Home > Products > Screening Compounds P62818 > G Protein Antagonist
G Protein Antagonist - 143675-79-0

G Protein Antagonist

Catalog Number: EVT-242722
CAS Number: 143675-79-0
Molecular Formula: C57H64N12O9S
Molecular Weight: 1093.27
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

G protein antagonists are a class of molecules that inhibit the activity of heterotrimeric G proteins. These proteins are essential components of signal transduction pathways initiated by G protein-coupled receptors (GPCRs) located on the cell surface. GPCRs are a large family of receptors that respond to a wide range of extracellular signals, including hormones, neurotransmitters, and light [, ]. Upon activation by a ligand, GPCRs catalyze the exchange of GDP for GTP on the Gα subunit of the heterotrimeric G protein. This exchange triggers the dissociation of the Gα subunit from the Gβγ dimer, allowing both components to interact with downstream effectors and propagate the signal [, , ].

G protein antagonists interfere with different steps in this activation process. Some antagonists compete with agonists for binding to the receptor, thereby preventing receptor activation. Others directly bind to G proteins, preventing nucleotide exchange or effector interaction. By inhibiting specific G protein subtypes, researchers can dissect the roles of different G protein-mediated signaling pathways in various cellular processes [, , , ].

Guanosine 5'-[γ-thio]triphosphate (GTPγS)

    Compound Description: Guanosine 5'-[γ-thio]triphosphate (GTPγS) is a non-hydrolyzable analog of guanosine triphosphate (GTP) that acts as a potent activator of G proteins. [, , , , ] It exerts its effects by irreversibly binding to G proteins, locking them in an active state, which leads to prolonged stimulation of downstream signaling pathways. [] GTPγS is widely used in research to investigate the role of G proteins in various cellular processes.

    Relevance: GTPγS serves as a valuable tool to study the effects of G protein activation, providing insights into the functional consequences of inhibiting G protein activity using G protein antagonists. [, ] By comparing the cellular responses elicited by GTPγS and G Protein Antagonist, researchers can elucidate the specific pathways and mechanisms modulated by G protein inhibition. []

Guanosine 5'-O-(2-thiodiphosphate) (GDPβS)

    Compound Description: Guanosine 5'-O-(2-thiodiphosphate) (GDPβS) is a GDP analog that acts as a G protein antagonist. [, ] It competes with GTP for binding to G proteins, inhibiting their activation and subsequent downstream signaling.

Pertussis Toxin (PTX)

    Compound Description: Pertussis toxin (PTX) is a protein produced by the bacterium Bordetella pertussis, known for its ability to specifically inhibit the Gi/o family of G proteins. [, , , , , , ] PTX exerts its inhibitory effects by catalyzing the ADP-ribosylation of the α subunit of Gi/o proteins, preventing their interaction with G protein-coupled receptors (GPCRs). [, ] This inhibition leads to the disruption of downstream signaling pathways associated with Gi/o proteins, such as the inhibition of adenylyl cyclase and the modulation of ion channels.

    Relevance: Pertussis toxin is a valuable tool to investigate the involvement of Gi/o proteins in signal transduction pathways targeted by G Protein Antagonist. [, ] By selectively inhibiting Gi/o proteins, researchers can discern whether the effects of G Protein Antagonist are mediated through these specific G protein subtypes or through alternative G protein families. []

Mastoparan

    Compound Description: Mastoparan is a peptide toxin derived from wasp venom known to activate G proteins, particularly members of the Gq/11 and Gi/o families. [, , ] It acts by directly interacting with G proteins, mimicking the effects of activated GPCRs, leading to the dissociation of the Gα subunit from the Gβγ dimer and subsequent activation of downstream effectors.

    Relevance: Mastoparan serves as a valuable tool to investigate G protein-mediated signaling pathways, aiding in understanding the mechanisms of action of G Protein Antagonist. [] For instance, mastoparan has been used alongside G Protein Antagonist to investigate the role of G proteins in plant responses to chitosan, an elicitor molecule. [] By comparing the effects of mastoparan (activation) and G Protein Antagonist (inhibition), researchers can delineate the specific functions of G proteins in various cellular processes. []

Suramin

    Compound Description: Suramin is a polysulfonated naphthylurea derivative that acts as a non-selective antagonist of various G proteins. [, , , , , ] It inhibits the activation of G proteins by preventing the exchange of GDP for GTP, a crucial step in their activation cycle. [] Suramin has also been shown to interfere with the interaction between G proteins and their downstream effectors. []

    Relevance: Suramin, as a non-selective G protein antagonist, provides a broader inhibitory effect compared to more selective antagonists like G Protein Antagonist. [, , ] This distinction is crucial in dissecting the involvement of different G protein subtypes in signaling pathways. [] For example, suramin has been shown to inhibit Gs-mediated responses, while certain G Protein Antagonist compounds like NF023 show selectivity for Gi/Go, highlighting their potential for targeted therapies. []

NF023

    Compound Description: NF023 is a suramin analog with selectivity for Giα-1 and Goα G protein subtypes. [] It inhibits GDP release from these G proteins, effectively blocking their activation. [] Notably, NF023 exhibits greater selectivity compared to suramin, showing minimal effects on Gsα at concentrations that effectively inhibit Gi/Go. []

    Relevance: NF023 serves as a valuable tool to dissect the role of specific G protein subtypes in cellular responses, providing a more targeted approach compared to non-selective antagonists like G Protein Antagonist or suramin. [] Its selectivity for Gi/Go allows researchers to delineate the specific contributions of these G protein subtypes to the overall effects observed with G Protein Antagonist. []

U73122

    Compound Description: U73122 is a commonly used inhibitor of phospholipase C (PLC), an enzyme involved in the hydrolysis of phosphatidylinositol 4,4,5-trisphosphate (PIP2) to generate the second messengers inositol trisphosphate (IP3) and diacylglycerol (DAG). [, , , , , , ] By inhibiting PLC, U73122 effectively blocks the downstream signaling events triggered by the activation of Gq/11-coupled receptors.

    Relevance: While not a direct G protein antagonist, U73122 is a valuable tool to investigate the involvement of PLC-dependent pathways in the effects observed with G Protein Antagonist. [, , ] In several studies, U73122 has been used in conjunction with G Protein Antagonist to investigate the role of G proteins in various cellular processes, such as pollen germination and tube growth [, ] and smooth muscle contraction. [] These studies suggest that G protein-mediated signaling events can influence PLC activity, highlighting the interplay between these two signaling components.

Gallein

    Compound Description: Gallein is a commercially available G-protein antagonist that has been recently identified as a dual-specificity inhibitor of polyphosphate kinase (PPK) enzymes in Pseudomonas aeruginosa. [] PPKs are responsible for the synthesis of polyphosphate (polyP), a molecule involved in bacterial stress responses, biofilm formation, and virulence. [] Gallein's dual-specificity inhibition of PPK1 and PPK2 makes it a promising candidate for the development of novel antibacterial agents. []

    Relevance: Gallein's identification as a PPK inhibitor highlights the diverse pharmacological activities of G-protein antagonists like G Protein Antagonist. While traditionally known for their effects on G-protein signaling, these compounds may possess additional targets and mechanisms of action that contribute to their therapeutic potential. [] This discovery encourages further exploration of G Protein Antagonist and related compounds for their potential activity against PPKs and other bacterial targets.

Cholera Toxin

    Compound Description: Cholera toxin is a protein produced by the bacterium Vibrio cholerae. [, ] It acts as a potent activator of Gs proteins by catalyzing the ADP-ribosylation of the α subunit, leading to constitutive activation of adenylyl cyclase and increased intracellular cyclic AMP (cAMP) levels.

    Relevance: Cholera toxin serves as a valuable tool to investigate the effects of Gs protein activation, providing insights into the functional consequences of G protein modulation. [, ] By comparing the cellular responses elicited by cholera toxin (Gs activation) and G Protein Antagonist (general G protein inhibition), researchers can elucidate the involvement of Gs and other G protein subtypes in specific signaling pathways.

Overview

G Protein Antagonists are compounds that inhibit the activity of G proteins, which are critical molecular switches in cellular signaling pathways. These proteins facilitate communication between external signals and internal cellular responses by binding to guanosine triphosphate (GTP) and guanosine diphosphate (GDP). G Protein Antagonists play a significant role in pharmacology, particularly in the development of drugs targeting G protein-coupled receptors (GPCRs), which are involved in numerous physiological processes and diseases.

Source

The term "G Protein Antagonist" refers to a broad category of molecules that can bind to GPCRs and prevent the activation of downstream signaling pathways. These antagonists can be derived from natural sources or synthesized through chemical methods. The discovery of these compounds has been facilitated by advances in structural biology and medicinal chemistry, allowing for the design of more selective and potent antagonists.

Classification

G Protein Antagonists can be classified based on their mechanism of action:

  • Competitive Antagonists: Bind to the receptor's active site, preventing agonist binding.
  • Non-competitive Antagonists: Bind to sites other than the active site, altering receptor function regardless of agonist presence.
  • Inverse Agonists: Stabilize the receptor in an inactive conformation, reducing basal activity.
Synthesis Analysis

Methods

The synthesis of G Protein Antagonists typically involves organic synthesis techniques, including:

  • Solid-phase synthesis: Useful for creating peptide-based antagonists.
  • Solution-phase synthesis: Common for small molecule antagonists.
  • High-throughput screening: Employed to identify potential antagonists from large chemical libraries.

Technical Details

The synthesis process often requires:

  • Functional group modification: To enhance binding affinity and selectivity.
  • Structure-activity relationship studies: To optimize the efficacy of synthesized compounds.
  • Analytical techniques: Such as nuclear magnetic resonance spectroscopy and mass spectrometry for compound characterization.
Molecular Structure Analysis

Structure

G Protein Antagonists exhibit diverse molecular structures depending on their classification. Common structural features include:

  • A central scaffold that interacts with the receptor.
  • Functional groups that enhance binding affinity and specificity.

Data

Crystallographic studies have provided insights into the binding modes of various G Protein Antagonists at GPCRs, revealing how structural variations can influence their activity. For instance, the binding pocket's conformational flexibility plays a crucial role in antagonist efficacy.

Chemical Reactions Analysis

Reactions

The interactions between G Protein Antagonists and GPCRs can be characterized by several key reactions:

  • Binding reactions: Involve the formation of non-covalent interactions (hydrogen bonds, ionic interactions) between the antagonist and receptor.
  • Conformational changes: Triggered upon antagonist binding, leading to inhibition of G protein activation.

Technical Details

Kinetic studies often assess the rate of binding and dissociation to determine antagonist potency. Techniques such as surface plasmon resonance and isothermal titration calorimetry are employed for these analyses.

Mechanism of Action

Process

G Protein Antagonists function by preventing the activation of G proteins through GPCRs. Upon ligand binding:

  1. The receptor undergoes a conformational change.
  2. In the presence of an antagonist, this change is inhibited, preventing G protein coupling.
  3. This results in decreased intracellular signaling cascades associated with various physiological responses.

Data

Studies have shown that G Protein Antagonists can effectively modulate pathways linked to diseases such as cardiovascular disorders, cancer, and neurological conditions by blocking specific GPCRs involved in these pathways.

Physical and Chemical Properties Analysis

Physical Properties

G Protein Antagonists vary widely in physical properties such as:

  • Molecular weight
  • Solubility
  • Melting point
    These properties influence their pharmacokinetics and bioavailability.

Chemical Properties

Key chemical properties include:

  • Stability under physiological conditions
  • Reactivity with biological targets
    These factors are crucial for determining the effectiveness and safety profile of G Protein Antagonists in therapeutic applications.
Applications

Scientific Uses

G Protein Antagonists have extensive applications in research and medicine:

  • Drug Development: Targeting GPCRs implicated in various diseases (e.g., hypertension, depression).
  • Biochemical Research: Studying signal transduction pathways to understand cellular mechanisms.
  • Therapeutic Interventions: Developing treatments for conditions like asthma, migraines, and metabolic disorders.

Properties

CAS Number

143675-79-0

Product Name

G Protein Antagonist

IUPAC Name

(2S)-N-[(2R)-1-[[(2S)-1-[[(2R)-1-[[(2R)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]pentanediamide

Molecular Formula

C57H64N12O9S

Molecular Weight

1093.27

InChI

InChI=1S/C57H64N12O9S/c1-79-24-23-42(51(59)72)64-55(76)46(26-33-29-60-39-16-8-5-13-36(33)39)69-57(78)48(28-35-31-62-41-18-10-7-15-38(35)41)68-54(75)45(25-32-11-3-2-4-12-32)66-56(77)47(27-34-30-61-40-17-9-6-14-37(34)40)67-53(74)44(19-21-49(58)70)65-52(73)43-20-22-50(71)63-43/h2-18,29-31,42-48,60-62H,19-28H2,1H3,(H2,58,70)(H2,59,72)(H,63,71)(H,64,76)(H,65,73)(H,66,77)(H,67,74)(H,68,75)(H,69,78)/t42-,43-,44-,45-,46+,47+,48+/m0/s1

InChI Key

WSYRBHQWMXTCHQ-SFIKJRKMSA-N

SMILES

CSCCC(C(=O)N)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(CC6=CNC7=CC=CC=C76)NC(=O)C(CCC(=O)N)NC(=O)C8CCC(=O)N8

Solubility

Soluble in DMSO

Synonyms

GPAnt-2

Isomeric SMILES

CSCC[C@@H](C(=O)N)NC(=O)[C@@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@@H](CC6=CNC7=CC=CC=C76)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]8CCC(=O)N8

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.